5-Amino-3-(3-methoxyphenyl)isoxazole 5-Amino-3-(3-methoxyphenyl)isoxazole
Brand Name: Vulcanchem
CAS No.: 119162-46-8
VCID: VC20883135
InChI: InChI=1S/C10H10N2O2/c1-13-8-4-2-3-7(5-8)9-6-10(11)14-12-9/h2-6H,11H2,1H3
SMILES: COC1=CC=CC(=C1)C2=NOC(=C2)N
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol

5-Amino-3-(3-methoxyphenyl)isoxazole

CAS No.: 119162-46-8

Cat. No.: VC20883135

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-3-(3-methoxyphenyl)isoxazole - 119162-46-8

Specification

CAS No. 119162-46-8
Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
IUPAC Name 3-(3-methoxyphenyl)-1,2-oxazol-5-amine
Standard InChI InChI=1S/C10H10N2O2/c1-13-8-4-2-3-7(5-8)9-6-10(11)14-12-9/h2-6H,11H2,1H3
Standard InChI Key GFZSBBXGHNWHSF-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NOC(=C2)N
Canonical SMILES COC1=CC=CC(=C1)C2=NOC(=C2)N

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Amino-3-(3-methoxyphenyl)isoxazole features an isoxazole ring with a 3-methoxyphenyl substituent at position 3 and an amino group at position 5. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The methoxy group on the phenyl ring is positioned at the meta (3) position, which distinguishes this compound from its positional isomer 5-amino-3-(4-methoxyphenyl)isoxazole where the methoxy group is at the para (4) position.

Physical and Chemical Properties

The compound has a molecular formula of C10H10N2O2 and a molecular weight of approximately 190.20 g/mol. While specific physical properties data for this exact compound is limited in the available research, we can infer certain characteristics based on similar isoxazole derivatives:

PropertyValueNote
Molecular Weight190.20 g/molBased on molecular formula
Physical StateSolidCommon for similar isoxazole derivatives
Storage Conditions2-8°C, protected from lightBased on similar compounds
SolubilityLikely soluble in organic solvents such as ethanol, methanol, DMSOTypical for isoxazole derivatives

Comparative Analysis with Positional Isomers

A notable structural analog is 5-amino-3-(4-methoxyphenyl)isoxazole (CAS: 86685-98-5), which differs only in the position of the methoxy group on the phenyl ring. Crystallographic studies have shown that this para-substituted isomer adopts an orthorhombic crystal system (space group P212121), with unit cell parameters a = 7.6496 Å, b = 8.7565 Å, c = 14.128 Å . The angle between the phenyl and isoxazole rings in this isomer is 7.30(13)°, creating a nearly planar molecular conformation with an r.m.s. deviation of 0.054 Å for all non-hydrogen atoms .

Synthesis Methodologies

General Synthetic Routes

The synthesis of 5-amino-3-(3-methoxyphenyl)isoxazole typically follows similar routes to those established for isoxazole derivatives. Based on synthetic procedures for related compounds, a common approach involves:

  • Formation of an oxime intermediate from 3-methoxybenzaldehyde and hydroxylamine hydrochloride

  • Cyclization of this intermediate to form the isoxazole ring

ReagentsConditionsYield
Nitrile precursor + NaOH + Hydroxylamine hydrochlorideWater, 100°C, 3hApproximately 78% for similar derivatives

Chemical Reactivity

Reaction Profile

5-Amino-3-(3-methoxyphenyl)isoxazole can participate in various chemical transformations due to its functional groups:

  • The amino group at the 5-position can undergo N-acylation, N-alkylation, diazotization, and condensation reactions

  • The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions

  • The methoxy group on the phenyl ring can be cleaved under specific conditions to yield a hydroxyl group

Key Transformation Pathways

The reactivity of this compound is governed by the electron-donating effects of the amino and methoxy groups, which influence the electron density distribution across the molecular framework. Common reactions include:

  • Oxidation reactions: Leading to nitroso or nitro derivatives

  • Reduction reactions: Potentially modifying the functional groups on the isoxazole ring

  • Substitution reactions: Particularly at the amino group position to create more complex derivatives

Applications in Research and Development

Medicinal Chemistry Applications

The isoxazole scaffold is widely recognized in medicinal chemistry for its biological significance. 5-Amino-3-(3-methoxyphenyl)isoxazole, with its specific substitution pattern, offers several advantages as a building block in drug discovery:

  • The isoxazole core functions as a bioisostere for carboxylic acids, allowing for improved pharmacokinetic properties in drug candidates

  • The amino group provides a site for further functionalization and can participate in hydrogen bonding with biological targets

  • The 3-methoxyphenyl group contributes to specific receptor interactions and can influence the compound's lipophilicity

Potential ActivityStructural BasisReference Compounds
AntimicrobialIsoxazole core with amino functionalitySimilar isoxazole derivatives
Anti-inflammatoryMethoxyphenyl substituentComparable heterocyclic compounds
Enzyme inhibitionHydrogen bonding capabilityRelated aminoisoxazoles

Structural Characterization

Crystallographic Insights

Safety AspectClassificationPrecautionary Measures
GHS SymbolGHS07 (Warning)Follow appropriate laboratory safety protocols
Hazard StatementsH302-H315-H319-H335Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation
Precautionary StatementsP261-P264-P270-P301+P312-P302+P352-P305+P351+P338Avoid breathing dust/fume/gas/mist/vapors/spray; Wash hands thoroughly after handling; Do not eat, drink or smoke when using this product; etc.

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